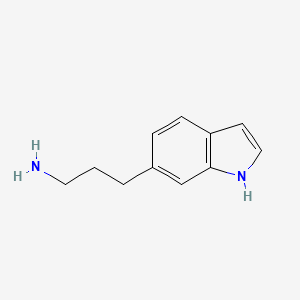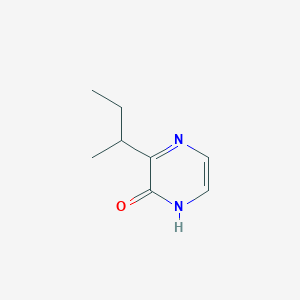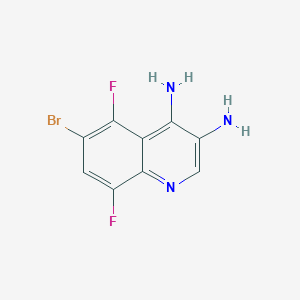
tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring followed by the construction of the tetrahydropyridine ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the mechanisms of biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Research might focus on its effects on cellular processes and its potential as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole and tetrahydropyridine derivatives. Examples might include:
- tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate analogs with different substituents.
- Compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets and enables a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-formyl-1-methylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-5-12(6-10-18)13-7-8-17(4)14(13)11-19/h5,7-8,11H,6,9-10H2,1-4H3 |
Clave InChI |
JWBMRHZYIPHVFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(N(C=C2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)



